N-11H-dibenzo[b,e][1,4]dioxepin-2-ylpiperidine-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(11H-DIBENZO[B,E][1,4]DIOXEPIN-2-YL)-1-PIPERIDINESULFONAMIDE is a complex organic compound that belongs to the class of dibenzo[b,e][1,4]dioxepin derivatives. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(11H-DIBENZO[B,E][1,4]DIOXEPIN-2-YL)-1-PIPERIDINESULFONAMIDE typically involves the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions . Other methods include copper catalysis, 1,3-dipolar cycloaddition, and Ugi four-component reactions followed by intramolecular O-arylation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(11H-DIBENZO[B,E][1,4]DIOXEPIN-2-YL)-1-PIPERIDINESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: Typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Can be reduced using agents such as lithium aluminum hydride.
Substitution: Undergoes nucleophilic substitution reactions, especially at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can yield amines.
Scientific Research Applications
N-(11H-DIBENZO[B,E][1,4]DIOXEPIN-2-YL)-1-PIPERIDINESULFONAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of N-(11H-DIBENZO[B,E][1,4]DIOXEPIN-2-YL)-1-PIPERIDINESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
- N-(11H-DIBENZO[B,E][1,4]DIOXEPIN-2-YL)-2-METHOXYBENZAMIDE
- N-(11H-DIBENZO[B,E][1,4]DIOXEPIN-2-YL)-2,6-DIFLUOROBENZAMIDE
Uniqueness
N-(11H-DIBENZO[B,E][1,4]DIOXEPIN-2-YL)-1-PIPERIDINESULFONAMIDE is unique due to its specific structural features, which confer distinct pharmacological properties. Its sulfonamide group, in particular, is crucial for its biological activity and differentiates it from other similar compounds.
Properties
Molecular Formula |
C18H20N2O4S |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-(6H-benzo[b][1,4]benzodioxepin-8-yl)piperidine-1-sulfonamide |
InChI |
InChI=1S/C18H20N2O4S/c21-25(22,20-10-4-1-5-11-20)19-15-8-9-16-14(12-15)13-23-17-6-2-3-7-18(17)24-16/h2-3,6-9,12,19H,1,4-5,10-11,13H2 |
InChI Key |
QSUQKFNDJFQIDE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4OC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.